N1-methyl-1-phenylethane-1,2-diamine dimaleate
Overview
Description
N1-methyl-1-phenylethane-1,2-diamine dimaleate, also known by its chemical formula C~9~H~14~N~2~·2HCl·C~4~H~4~O~4~, is a compound with interesting pharmacological properties. It falls under the category of diamine derivatives and has been studied for its potential therapeutic applications.
Synthesis Analysis
The synthesis of N1-methyl-1-phenylethane-1,2-diamine dimaleate involves the reaction between N1-methyl-N1-phenylethane-1,2-diamine and maleic acid . The maleic acid serves as a diacid reactant, leading to the formation of the dimaleate salt. The synthetic pathway may involve several steps, including purification and crystallization.
Molecular Structure Analysis
The molecular structure of N1-methyl-1-phenylethane-1,2-diamine dimaleate consists of two key components:
- N1-methyl-N1-phenylethane-1,2-diamine : This diamine moiety contributes to the compound’s pharmacological activity.
- Maleic acid : The maleate anion forms a salt with the diamine, resulting in the dimaleate form.
Chemical Reactions Analysis
N1-methyl-1-phenylethane-1,2-diamine dimaleate may participate in various chemical reactions, including:
- Acid-Base Reactions : The maleate salt can undergo acid-base reactions, influencing its solubility and stability.
- Complexation Reactions : The diamine portion may form complexes with metal ions, affecting its biological interactions.
Physical And Chemical Properties Analysis
- Physical Form : N1-methyl-1-phenylethane-1,2-diamine dimaleate appears as a pale-purple solid .
- Molecular Weight : Approximately 223.14 g/mol .
- Solubility : It is likely soluble in water due to the presence of the maleate salt.
- Storage : Store in a refrigerator .
Safety And Hazards
- Hazard Statements : The compound is classified as H302 (harmful if swallowed) .
- Precautionary Measures : Handle with care, wear appropriate protective equipment, and avoid ingestion.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Future Directions
Future research should focus on:
- Pharmacological Studies : Investigate its potential therapeutic applications, including antiviral, anticancer, or neuroprotective effects.
- Structural Elucidation : Further analyze its crystal structure and conformation.
- Formulation Development : Explore novel drug delivery systems for improved bioavailability.
properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;2*5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLRDPQRHNOKB-SPIKMXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(C1=CC=CC=C1)CN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-1-phenylethane-1,2-diamine dimaleate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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